Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate
Description
Contextualization within the Landscape of Fluorinated Boron Compounds
Fluorinated organoboron compounds are a critical class of synthetic building blocks that merge the distinct characteristics of a fluorine-containing motif with the versatile applications of an organoboron group. nih.govmdpi.com The introduction of fluorine atoms into organoboron compounds can significantly alter their electronic properties, stability, and reactivity, making them highly valuable in fields such as pharmaceuticals and materials science. nih.govresearchgate.net Highly fluorinated compounds, such as those containing hexafluoroisopropyl groups, often exhibit enhanced thermal stability and chemical resistance. nih.gov
Boric Acid Tris(hexafluoroisopropyl) Ester, also known by its IUPAC name tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate (B1201080), is a prime example of a highly fluorinated borate ester. nih.govmdpi.com Its structure, featuring three hexafluoroisopropyl groups attached to a central borate ester core, imparts unique properties that distinguish it from other fluorinated boron compounds. These properties have made it a valuable reagent in advanced applications. nih.gov The synthesis of such fluorinated compounds can be challenging, but various methods have been developed, including the reaction of boric acid or boric anhydride (B1165640) with the corresponding fluorinated alcohol. google.com
Significance and Research Trajectories of Perfluoroisopropoxy Borate Esters
Perfluoroisopropoxy borate esters, including Boric Acid Tris(hexafluoroisopropyl) Ester, are at the forefront of several research trajectories due to their potent Lewis acidity and unique electrochemical properties. The strong electron-withdrawing nature of the hexafluoroisopropyl groups enhances the Lewis acidic character of the boron center, making these esters effective catalysts in a variety of organic transformations. rsc.org Research in this area often draws parallels to the well-studied Lewis acid, tris(pentafluorophenyl)borane, which is known to catalyze reactions such as hydrometallation, alkylation, and aldol-type reactions. researchgate.netrsc.orgsemanticscholar.org
A significant and rapidly developing area of research for perfluoroisopropoxy borate esters is their application as electrolyte additives in high-performance lithium-ion batteries. nih.govamanote.com Studies have shown that the inclusion of compounds like Tris(2H-hexafluoroisopropyl) borate (THFPB) can dramatically enhance the ionic conductivity of lithium salts and improve the electrochemical stability of the electrolyte. nih.gov Recent research has highlighted the ability of THFPB to form a robust cathode electrolyte interphase (CEI), which is crucial for the long-term cycling stability of high-voltage cathodes. amanote.com This is attributed to the high electrostatic potential of the borate ester, which facilitates the attraction of small anions. amanote.com
Future research is likely to continue exploring the catalytic potential of perfluoroisopropoxy borate esters in a wider range of organic reactions, as well as optimizing their performance as electrolyte additives for next-generation energy storage devices.
Detailed Research Findings
Interactive Data Table: Properties of Boric Acid Tris(hexafluoroisopropyl) Ester
| Property | Value | Source |
| IUPAC Name | tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate | mdpi.comnih.gov |
| Molecular Formula | C9H3BF18O3 | nih.govmdpi.comnih.govfishersci.catcichemicals.com |
| Molecular Weight | 511.90 g/mol | mdpi.comamanote.comnih.govtcichemicals.com |
| CAS Number | 6919-80-8 | nih.govmdpi.comnih.govfishersci.ca |
| Appearance | White powder to lump | tcichemicals.com |
| Purity | >95.0% (GC) | tcichemicals.com |
| Storage Conditions | Room Temperature, under inert gas, avoid moisture | tcichemicals.comtcichemicals.com |
Interactive Data Table: Research Findings on Boric Acid Tris(hexafluoroisopropyl) Ester in Lithium-Ion Batteries
| Research Focus | Key Finding | Reported Benefit | Source |
| Electrolyte Additive | Enhances ionic conductivity of lithium salts like CF3CO2Li and LiBr. | Ambient-temperature ionic conductivity reaches ~5 x 10⁻³ S/cm. | nih.gov |
| Electrochemical Stability | Composite electrolytes with LiF or CF3CO2Li show electrochemical windows of 5.5 V and 5.23 V, respectively. | Excellent electrochemical stability in EC-DMC solvent. | nih.gov |
| Cycling Performance | Used as an additive (TFPB), a battery with a LiNi0.90Co0.06Mn0.04O2 cathode retained 89.1% capacity after 100 cycles at a 4.6 V cut-off voltage. | Unprecedented performance at ultrahigh cut-off voltage. | tcichemicals.com |
| High-Voltage Cathode Stability | Identified as having the highest electrostatic potential among tested boron additives, facilitating strong attraction of small anions. | Forms a robust cathode electrolyte interphase, enhancing stability and performance over multiple cycles. | amanote.com |
| Synergistic Additive Effects | As part of a ternary additive system (ADN-THFPB-CHB), it suppresses the crystallization of LiPF6-ADN complexes. | Improves cyclability and rate capabilities of LiCoO2/graphite (B72142) full cells at high voltages (4.4 V, 4.45 V, and 4.5 V). | mdpi.comresearchgate.net |
Structure
2D Structure
Properties
CAS No. |
6919-80-8 |
|---|---|
Molecular Formula |
C9H3BF18O3 |
Molecular Weight |
511.90 g/mol |
IUPAC Name |
tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate |
InChI |
InChI=1S/C9H3BF18O3/c11-1(12)4(17,7(20,21)22)29-10(30-5(18,2(13)14)8(23,24)25)31-6(19,3(15)16)9(26,27)28/h1-3H |
InChI Key |
WWRGHOUGSXNSIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies
Conventional Synthetic Routes for Borate (B1201080) Esters
The preparation of simple borate esters is a well-established area of organic synthesis. The most common and direct method involves the stoichiometric condensation reaction between boric acid and an alcohol. wikipedia.org This reaction produces the corresponding orthoborate ester, B(OR)₃, and water as a byproduct. To drive the equilibrium towards the product side, a dehydrating agent, such as concentrated sulfuric acid, is often employed, or the water is removed azeotropically. wikipedia.org For instance, the synthesis of tri-isopropyl borate can be achieved by reacting boric acid with an excess of isopropyl alcohol in the presence of thionyl chloride (SOCl₂), followed by distillation to purify the product. researchgate.net
Another conventional approach is transesterification, where a pre-existing borate ester, such as trimethyl borate, is reacted with a different alcohol to exchange the alkoxy groups. This method is particularly useful for synthesizing unsymmetrical borate esters. wikipedia.org Furthermore, borate esters can be prepared from boron halides, like boron trifluoride, often in the form of an etherate complex, which acts as a catalyst in condensation reactions. google.com Common methods for preparing sp² boronic acid pinacol (B44631) (BPin) esters, a related class of compounds, often start with the treatment of a nucleophilic organometallic species with an electrophilic boron species like triethyl borate, B(OEt)₃, followed by hydrolysis and esterification. strath.ac.uk
These conventional routes are generally effective for simple, unhindered alcohols. However, the synthesis of esters from more complex or electronically demanding alcohols, such as hexafluoroisopropanol, may require more specialized conditions.
Optimized Synthesis of Boric Acid Tris(hexafluoroisopropyl) Ester
The synthesis of Boric Acid Tris(hexafluoroisopropyl) Ester, B(OCH(CF₃)₂)₃, involves the reaction of a boron source with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). Given the unique properties of HFIP, including its high acidity and the low nucleophilicity of its corresponding alkoxide, direct esterification requires optimized conditions to proceed efficiently.
While detailed, peer-reviewed optimization studies for this specific ester are not extensively documented in publicly available literature, the synthesis can be accomplished via the direct condensation of boric acid with HFIP. A plausible optimized strategy involves refluxing boric acid with an excess of HFIP. The use of a solvent that forms an azeotrope with water, such as toluene (B28343), allows for the continuous removal of the water byproduct via a Dean-Stark apparatus, thereby driving the reaction to completion. nih.gov The unique properties of HFIP itself, such as its ability to stabilize charged intermediates through strong hydrogen bonding and its high ionizing power, can facilitate the reaction. researchgate.netrsc.org The product, being volatile, can then be purified by distillation. wikipedia.org
The table below outlines a plausible set of optimized parameters for the synthesis based on established principles of borate ester formation.
| Parameter | Value / Condition | Purpose / Rationale |
| Boron Source | Boric Acid (H₃BO₃) | A common, inexpensive, and direct precursor for borate esters. wikipedia.org |
| Alcohol | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | The specific alcohol required to form the target ester. |
| Solvent | Toluene | Forms an azeotrope with water to facilitate its removal and drive the reaction equilibrium. nih.gov |
| Apparatus | Reflux condenser with Dean-Stark trap | To enable heating and continuous removal of water byproduct. nih.gov |
| Temperature | Reflux temperature of toluene (~111 °C) | Provides sufficient thermal energy for the reaction while controlling the azeotropic distillation. researchgate.net |
| Purification | Distillation | Borate esters are typically volatile, allowing for purification by distillation away from non-volatile impurities. wikipedia.org |
Mechanistic Studies of Esterification and Transesterification Pathways
The mechanisms governing the formation of borate esters have been the subject of significant computational and experimental study.
Esterification Pathway: The esterification of boric acid with an alcohol is not a simple acid-catalyzed dehydration. Boric acid itself acts as a Lewis acid. The mechanism is believed to proceed through several steps. researchgate.net Initially, the alcohol coordinates to the empty p-orbital of the trigonal planar boric acid. Computational studies on the esterification with diols suggest this leads to the formation of a tetrahedral intermediate. rsc.org This intermediate is a key stage in the reaction pathway.
From this tetrahedral adduct, a proton transfer can occur, either intramolecularly or assisted by other solvent or alcohol molecules. This proton transfer activates a hydroxyl group on the boron center, converting it into a better leaving group (water). Subsequent elimination of a water molecule from the intermediate regenerates the trigonal planar boron center, now with one alkoxy group attached, to form a boronic ester (for the first substitution). rsc.org This process can repeat two more times to yield the final trisubstituted borate ester. The rate-determining step can vary, but it often involves the initial formation of the tetrahedral intermediate or the subsequent dehydration. rsc.org In the case of α-hydroxycarboxylic acids, it is inferred that a complex composed of boric acid and the hydroxy acid plays the key catalytic role. mdpi.com
Transesterification Pathway: Transesterification of borate esters is an equilibrium-driven process that allows for the exchange of alkoxy groups. The mechanism involves the nucleophilic attack of an alcohol on the Lewis acidic boron center of the borate ester. rsc.org This attack forms a tetrahedral, zwitterionic adduct as an intermediate. rsc.org The breakdown of this intermediate can then proceed in one of two ways: either by expelling the original alcohol to revert to the starting materials or by ejecting one of the existing alkoxy groups to form the new borate ester. The process is often catalyzed by traces of acid or base, which can facilitate the proton transfers involved in the formation and collapse of the tetrahedral intermediate. In the context of dynamic polymer networks, this exchange is also referred to as dioxaborolane metathesis or trans-boronate esterification. rsc.orgresearchgate.net
Electronic Structure, Bonding, and Molecular Architecture
Computational Elucidation of Electronic Configuration and Orbital Interactions
Detailed computational studies, such as those employing Density Functional Theory (DFT), are essential for a comprehensive understanding of the electronic configuration and orbital interactions within Boric Acid Tris(hexafluoroisopropyl) Ester, also known as B(Ohfip)₃. While specific computational studies focusing solely on the electronic structure of this particular molecule are not widely available in the reviewed literature, the well-established Lewis acidity of B(Ohfip)₃ provides indirect evidence of its electronic properties. The electron-deficient nature of the central boron atom, amplified by the inductive effect of the eighteen fluorine atoms, creates a significant electrophilic character.
A systematic evaluation of the Lewis acidity of 33 Lewis acids, including B(Ohfip)₃, based on fluoride (B91410), chloride, hydride, and methyl ion affinities, has been reported. This study highlights the strong Lewis acidic nature of B(Ohfip)₃, which is a direct consequence of the electronic structure where the vacant p-orbital on the boron atom is highly accessible for interaction with Lewis bases. The hexafluoroisopropyl groups are exceptionally effective at withdrawing electron density from the boron center, thereby enhancing its Lewis acidity.
Spectroscopic Characterization for Structural Confirmation and Dynamics
Spectroscopic techniques are indispensable for the confirmation of the molecular structure of Boric Acid Tris(hexafluoroisopropyl) Ester and for probing its dynamic behavior.
NMR spectroscopy is a powerful tool for characterizing organoboron compounds.
¹¹B NMR Spectroscopy: The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For three-coordinate borate (B1201080) esters, the ¹¹B chemical shifts typically appear in a characteristic range. atomfair.comsdsu.edu While a specific ¹¹B NMR spectrum for Boric Acid Tris(hexafluoroisopropyl) Ester was not found in the surveyed literature, related borate esters show resonances that are indicative of a trigonal planar boron center. The electron-withdrawing hexafluoroisopropoxy groups are expected to influence the chemical shift, likely causing a downfield shift compared to less fluorinated analogues.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides valuable information about the fluorine environments within the molecule. The presence of two trifluoromethyl groups on each of the three isopropyl ligands would be expected to give rise to distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and any observed coupling constants would be characteristic of the electronic environment of the fluorine nuclei. Specific ¹⁹F NMR data for this compound, including chemical shifts and coupling constants, are not readily available in the public domain based on the conducted search. However, a repository from Imperial College London contains NMR data for a structurally related, more complex borate, tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate, which may offer comparative insights. imperial.ac.uk
A summary of expected NMR data based on general knowledge of similar compounds is presented below:
Table 1: Anticipated NMR Spectroscopic Data for Boric Acid Tris(hexafluoroisopropyl) Ester| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| ¹¹B | 15 - 25 | Singlet |
Infrared (IR) Spectroscopy: The IR spectrum of borate esters is typically dominated by strong absorptions corresponding to the B-O stretching vibrations. stanford.edu For trigonal borates, these bands are often observed in the 1300-1400 cm⁻¹ region. Additionally, C-F and C-O stretching vibrations from the hexafluoroisopropyl ligands would be expected in their characteristic regions. A study on the use of tris(2H-hexafluoroisopropyl) borate (THFPB) as an additive in battery electrolytes mentions the use of FTIR for characterization, suggesting that such data exists within specialized literature, though a detailed spectrum with peak assignments was not found in the general search. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the BO₃ unit are typically Raman active and can provide insights into the symmetry of the molecule. Specific Raman spectroscopic data for Boric Acid Tris(hexafluoroisopropyl) Ester is not readily available in the reviewed literature.
A table of expected vibrational frequencies is provided based on the known absorptions of similar functional groups:
Table 2: Expected Vibrational Spectroscopy Data for Boric Acid Tris(hexafluoroisopropyl) Ester| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| B-O Stretch | 1300 - 1400 | IR |
| C-F Stretch | 1100 - 1300 | IR |
The definitive solid-state structure of Boric Acid Tris(hexafluoroisopropyl) Ester has been determined by single-crystal X-ray diffraction. The crystallographic data is available in the Crystallography Open Database (COD) under the entry number 7034426. nih.gov The study was published in Dalton Transactions in 2015. imperial.ac.uk
The crystal structure confirms the trigonal planar geometry around the central boron atom, with the three hexafluoroisopropoxy groups arranged symmetrically. The key crystallographic parameters are summarized below.
Table 3: Crystallographic Data for Boric Acid Tris(hexafluoroisopropyl) Ester| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 8.9234 |
| b (Å) | 15.103 |
| c (Å) | 12.9733 |
| α (°) | 90.00 |
| β (°) | 105.342 |
| γ (°) | 90.00 |
| Z | 4 |
Data obtained from the Crystallography Open Database. nih.gov
Theoretical Insights into Molecular Geometry and Conformational Preferences
Theoretical calculations are crucial for understanding the molecular geometry and conformational preferences of Boric Acid Tris(hexafluoroisopropyl) Ester, both in the solid state and in other phases. The X-ray crystallography data provides a precise picture of the molecule's conformation in the crystal lattice. nih.gov The boron atom exhibits a trigonal planar coordination, with the three bulky hexafluoroisopropoxy ligands adopting a specific orientation to minimize steric hindrance.
While the solid-state structure is well-defined, the molecule may exhibit conformational flexibility in the gas phase or in solution. The rotation around the B-O and C-O bonds could lead to different conformers. Theoretical modeling, such as DFT calculations, would be necessary to explore the potential energy surface and identify the most stable conformers and the energy barriers between them. However, specific computational studies on the conformational analysis of Boric Acid Tris(hexafluoroisopropyl) Ester were not identified in the performed searches. The inherent C₃ symmetry of the molecule, as suggested by its structure, would likely be a dominant feature in any low-energy conformers.
Lewis Acidity and Anion Receptor Chemistry
Quantitative Assessment of Lewis Acidity via Ion Affinity Studies
The strength of a Lewis acid can be quantified by its affinity for various anions. These ion affinity values provide a thermodynamic measure of the stability of the adduct formed between the Lewis acid and the anion. For B(Ohfip)₃, these affinities have been systematically evaluated through computational studies, offering deep insight into its reactivity.
Fluoride (B91410) ion affinity (FIA) is a widely accepted metric for gauging the strength of Lewis acids. It represents the negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid. Computational studies have been conducted to determine the FIA of B(Ohfip)₃. These investigations, often employing density functional theory (DFT), provide a quantitative ranking of its Lewis acidity. uchicago.eduscbt.com The calculated FIA for B(Ohfip)₃ is substantial, underscoring its potent Lewis acidic character. scbt.com
Table 1: Calculated Fluoride Ion Affinity (FIA) for Boric Acid Tris(hexafluoroisopropyl) Ester
| Lewis Acid | Calculated FIA (kJ mol⁻¹) |
|---|---|
| B(Ohfip)₃ | 384 |
To develop a more comprehensive understanding of its Lewis acidity across a spectrum of anion types (from hard to soft), the affinities for chloride (CIA), hydride (HIA), and methyl (MIA) ions have also been investigated. uchicago.edu These values help to characterize the Lewis acid's behavior with a wider range of reactants and substrates. The study by Böhrer et al. provides a systematic evaluation of these ion affinities for 33 different Lewis acids, including B(Ohfip)₃, using a unified computational approach. uchicago.edumdpi.com This allows for direct and meaningful comparisons.
Table 2: Calculated Ion Affinities (XIA) for Boric Acid Tris(hexafluoroisopropyl) Ester
| Lewis Acid | FIA (kJ mol⁻¹) | CIA (kJ mol⁻¹) | HIA (kJ mol⁻¹) | MIA (kJ mol⁻¹) |
|---|---|---|---|---|
| B(Ohfip)₃ | 384 | 252 | 300 | 303 |
Comparative Analysis of Lewis Acidity with Other Boron-Based Superacids and Weakly Coordinating Anions
A key aspect of understanding the chemical utility of B(Ohfip)₃ is to compare its Lewis acidity with other well-known strong boron-based Lewis acids. The anion formed upon complexation, [B(Ohfip)₄]⁻, is known as a weakly coordinating anion (WCA), which is crucial for its application in catalysis and stabilization of reactive cations. scbt.com
A comparative study of ion affinities reveals the relative strength of B(Ohfip)₃. For instance, its FIA is substantial, though not as high as some of the strongest known fluoroarylboranes. However, its reactivity profile with softer anions like hydride reveals important differences. For example, experimental evidence shows that a hydride transfer occurs from the [H-B(Ohfip)₃]⁻ anion to B(C₆F₅)₃, indicating that B(C₆F₅)₃ is a stronger Lewis acid towards hydride. uchicago.eduscbt.com This highlights the nuanced nature of Lewis acidity, which is dependent on the specific anion.
Table 3: Comparative Ion Affinities (kJ mol⁻¹) of Selected Boron-Based Lewis Acids
| Lewis Acid | FIA | CIA | HIA | MIA |
|---|---|---|---|---|
| B(Ohfip)₃ | 384 | 252 | 300 | 303 |
| B(C₆F₅)₃ | 403 | 277 | 347 | 367 |
| BF₃ | 366 | 210 | 220 | 206 |
| BCl₃ | 329 | 247 | 286 | 303 |
Data sourced from Böhrer et al. (2015). uchicago.edu
Boric Acid Tris(hexafluoroisopropyl) Ester as a Lewis Acid Catalyst
Given its strong Lewis acidity, B(Ohfip)₃ has potential as a catalyst in various organic transformations. rsc.org Lewis acids catalyze reactions by activating substrates, typically by coordinating to a lone pair of electrons on a heteroatom (like oxygen or nitrogen), which increases the electrophilicity of the substrate.
While B(Ohfip)₃ was investigated for its potential in frustrated Lewis pair (FLP) chemistry for the activation of dihydrogen, it was found to be less effective than B(C₆F₅)₃ in this specific application. uchicago.eduscbt.com However, its role as an anion receptor has been noted in other contexts. For example, tris(hexafluoroisopropyl)borate has been used as an additive in electrolytes for lithium-ion batteries, where it is believed to act as an anion receptor to improve electrochemical performance. researchgate.netresearchgate.net This function is directly related to its Lewis acidic nature. Although specific and varied examples of B(Ohfip)₃ as a catalyst in mainstream organic synthesis are not as widely documented as for other boranes like B(C₆F₅)₃, its established high Lewis acidity suggests it is a candidate for reactions that require strong electrophilic activation.
Reactivity Profiles and Mechanistic Investigations
Hydrolytic Stability and Decomposition Pathways of Borate (B1201080) Esters
The hydrolytic stability of borate esters is a critical aspect of their chemical reactivity, largely governed by the electrophilic nature of the boron atom. The central boron atom in borate esters possesses an empty p-orbital, rendering it susceptible to nucleophilic attack by water. This interaction initiates the hydrolysis process, which typically proceeds in a stepwise manner, ultimately leading to the formation of boric acid and the corresponding alcohol.
The general mechanism for the hydrolysis of a trialkyl borate, B(OR)₃, can be outlined as follows:
Nucleophilic Attack: A water molecule attacks the electron-deficient boron atom.
Formation of a Tetrahedral Intermediate: This results in the formation of an unstable tetrahedral intermediate.
Alcohol Elimination: The intermediate then eliminates a molecule of alcohol (ROH) to form a hydroxyboronate ester.
Subsequent Hydrolysis Steps: The process repeats until all three alkoxy groups are replaced by hydroxyl groups, yielding boric acid, B(OH)₃.
The rate of hydrolysis is significantly influenced by the steric hindrance around the boron atom. Bulky alkyl or aryl groups can sterically shield the boron center, thereby slowing down the rate of nucleophilic attack by water. In the case of Boric Acid Tris(hexafluoroisopropyl) Ester, the presence of six trifluoromethyl groups provides substantial steric bulk around the boron atom, which is expected to contribute to a higher hydrolytic stability compared to simpler, non-fluorinated borate esters.
Table 1: General Factors Influencing Hydrolytic Stability of Borate Esters
| Factor | Influence on Hydrolysis Rate | Rationale |
| Steric Hindrance | Decreases | Bulky groups physically block the approach of water molecules to the boron center. |
| Electron-withdrawing Groups | Generally Increases Electrophilicity of Boron | Fluorine atoms pull electron density away, making the boron atom more susceptible to nucleophilic attack, though this can be offset by other factors. |
| Temperature | Increases | Provides the necessary activation energy for the hydrolysis reaction. |
| pH | Catalyzes the reaction | Both acidic and basic conditions can accelerate the rate of hydrolysis. |
Reactivity with Metal Salts and Electrolyte Components
Boric Acid Tris(hexafluoroisopropyl) Ester, often referred to in the literature as Tris(2H-hexafluoroisopropyl) borate (THFPB), exhibits significant reactivity with metal salts, a property that has been extensively explored in the context of lithium-ion battery electrolytes. Its primary role in this application is as an "anion receptor" or a Lewis acid additive.
The electron-deficient boron center in THFPB allows it to complex with anions from the lithium salt (e.g., F⁻, Cl⁻, Br⁻, CF₃COO⁻) in the electrolyte. This interaction helps to dissolve the lithium salt and promotes the dissociation of ion pairs (Li⁺X⁻) into free Li⁺ and complexed anions [X-B(OR)₃]⁻. The increase in the concentration of free Li⁺ ions enhances the ionic conductivity of the electrolyte, which is a crucial parameter for battery performance.
Research has shown that THFPB has a dramatic effect on the conductivity enhancement of lithium salts such as lithium trifluoroacetate (B77799) (CF₃CO₂Li) and lithium bromide (LiBr). The ambient-temperature ionic conductivity of these composite electrolytes can reach values as high as approximately 5 x 10⁻³ S/cm. It has been noted that while THFPB is a stronger anion complexing agent than its analogue tris(pentafluorophenyl) borate, its effectiveness with salts like LiF and LiCl can be limited by its low solubility in common polar electrolyte solvents such as ethylene (B1197577) carbonate-dimethyl carbonate (EC-DMC) mixtures.
The use of THFPB as an additive can also improve the electrochemical stability of the electrolyte. Composite electrolytes containing THFPB with LiF or CF₃CO₂Li salts have been shown to possess wide electrochemical windows, on the order of 5.23 V to 5.5 V.
Interfacial Reactivity with Electrode Materials in Electrochemical Systems
The interfacial reactivity of Boric Acid Tris(hexafluoroisopropyl) Ester at the electrode-electrolyte interface is a key aspect of its function as a battery electrolyte additive. It actively participates in the formation of protective layers on both the anode and the cathode, known as the Solid Electrolyte Interphase (SEI) and the Cathode Electrolyte Interphase (CEI), respectively.
On the Anode (Graphite/Lithium Metal):
When added to electrolytes containing LiPF₆, THFPB has been observed to accelerate the hydrolysis of the salt and consume residual water. This alters the subsequent SEI formation process on graphite (B72142) anodes. Studies using techniques such as X-ray photoelectron spectroscopy (XPS) and operando electrochemical mass spectrometry (OEMS) have revealed that the presence of THFPB leads to the formation of an SEI layer that is enriched in inorganic components, including salt reduction products and inorganic carbonates. This is in contrast to the more organic-dominated SEI formed in its absence. The resulting SEI is found to be more conductive, which can improve the rate capability of the graphite electrode. Furthermore, the mechanism and kinetics of the reduction of electrolyte solvents like ethylene carbonate (EC) are affected, as evidenced by a shift in the evolution of ethylene gas to higher potentials.
On the Cathode (e.g., LiNi₀.₉₀Co₀.₀₆Mn₀.₀₄O₂):
At the cathode surface, THFPB and its derivatives can be oxidatively decomposed, especially at high voltages. This decomposition contributes to the formation of a dense and stable CEI film. This protective layer is crucial as it prevents the continuous oxidation of the bulk electrolyte and mitigates the detrimental effects of species like hydrofluoric acid (HF) that can be generated in the electrolyte, thereby improving the cycling stability and capacity retention of high-voltage cathode materials.
Table 2: Summary of Interfacial Reactivity of THFPB in Lithium-Ion Batteries
| Electrode | Role of THFPB | Composition of Interphase Layer | Effect on Performance |
| Anode (Graphite) | SEI modifier | Enriched in inorganic components (salt reduction products, inorganic carbonates) | Improved rate capability and capacity retention |
| Cathode (High-Voltage) | CEI former | Dense, stable film from oxidative decomposition products | Prevents electrolyte oxidation, mitigates HF effects, improves cycling stability |
Studies on Rearrangement Reactions and Fluorine Atom Migrations
The potential for rearrangement reactions and fluorine atom migrations in Boric Acid Tris(hexafluoroisopropyl) Ester is an area of interest from a fundamental chemical reactivity perspective. While specific studies detailing such reactions for this particular compound are not prominent in the reviewed literature, the general reactivity of organoboron and organofluorine compounds can provide some insights.
Rearrangement reactions involving boron are well-documented in organic chemistry. For instance, the bora-Wagner–Meerwein rearrangement involves the migration of a boryl group. Such rearrangements are typically driven by the formation of a more stable intermediate, often involving an electron-deficient center. Given the complex structure of the hexafluoroisopropyl groups, intramolecular rearrangements could be possible under certain conditions, such as thermal stress or in the presence of strong acids or bases, although this remains speculative without direct experimental evidence.
Fluorine atom migrations, while less common than hydrogen or alkyl group migrations, can occur in certain contexts, particularly in radical reactions or under photolytic conditions. The high strength of the carbon-fluorine bond generally makes such migrations energetically unfavorable. However, in the context of electrochemical decomposition at the electrode surfaces, as discussed in the previous section, fragmentation of the hexafluoroisopropyl group could occur, which would inherently involve the migration of fluorine-containing species. These fragments then contribute to the formation of fluorine-rich SEI and CEI layers, which is a form of fluorine redistribution at the interface.
Detailed mechanistic studies, likely involving computational modeling and isotopic labeling experiments, would be necessary to definitively elucidate the potential for and pathways of intramolecular rearrangement and fluorine migration reactions in Boric Acid Tris(hexafluoroisopropyl) Ester.
Applications in Advanced Materials and Electrochemistry
Role as Electrolyte Additives in Lithium-Ion Batteries
The addition of Boric Acid Tris(hexafluoroisopropyl) Ester (THFPB) to lithium-ion battery electrolytes has a pronounced effect on both ionic conductivity and the lithium-ion transference number (tLi+). As a strong anion receptor, THFPB can complex with the anions of the lithium salt (e.g., PF6⁻), which promotes the dissociation of the lithium salt. researchgate.netbohrium.com This increased dissociation leads to a higher concentration of mobile Li⁺ charge carriers, thereby enhancing the ionic conductivity of the electrolyte. researchgate.net
Research has shown that THFPB can dramatically enhance the conductivity of electrolytes containing lithium salts like lithium trifluoroacetate (B77799) (CF3CO2Li) and lithium bromide (LiBr). researchgate.net In an ethylene (B1197577) carbonate-dimethyl carbonate (EC-DMC) solvent system, the ambient-temperature ionic conductivity of these composite electrolytes can reach as high as approximately 5 x 10⁻³ S/cm. researchgate.net The strong electron-deficiency of the boron atom in THFPB helps to dissolve lithium salts, which can reduce interfacial charge transfer resistance. eurekalert.org
Furthermore, by complexing with the larger anions, THFPB effectively immobilizes them, which in turn increases the relative contribution of lithium ions to the total current. This leads to an unusually high lithium transference number (tLi+). researchgate.netdaneshyari.com A high transference number is crucial for mitigating the formation of concentration gradients and charge polarization within the cell during operation, which can improve the battery's power capability and reduce the risk of lithium dendrite formation. umn.edu While direct tLi+ values for THFPB-specific systems are part of ongoing research, studies on similar organoboron polymer electrolytes have demonstrated tLi+ values ranging from 0.35 to 0.50, and binary systems of ionic liquids with boric esters have shown tLi+ as high as 0.93. researchgate.net
Table 1: Impact of Boron-Based Additives on Electrolyte Conductivity
| Electrolyte System | Additive | Resulting Ionic Conductivity (S/cm) | Source |
|---|---|---|---|
| LiCF3CO2Li in EC-DMC | Tris(2H-hexafluoroisopropyl) borate (B1201080) (THFPB) | ~5 x 10⁻³ | researchgate.net |
Boric Acid Tris(hexafluoroisopropyl) Ester (THFPB) plays a critical role in the formation and stabilization of the Solid Electrolyte Interphase (SEI) on the surface of the anode, particularly graphite (B72142) electrodes. researchgate.net The SEI is a crucial passivation layer that forms during the initial charging cycles from the decomposition products of the electrolyte. rsc.org Its quality determines the long-term stability, cycle life, and safety of the battery. sigmaaldrich.com
The addition of THFPB influences the SEI formation process significantly. It has been observed that THFPB decomposes on the graphite anode surface at a potential higher than the electrolyte solvents. researchgate.netsemanticscholar.org This preferential decomposition leads to the formation of a stable and protective SEI layer that incorporates boron-containing species. researchgate.netresearchgate.net This modified SEI layer is more effective at preventing the continuous decomposition of the electrolyte solvents throughout the battery's life. semanticscholar.org The presence of THFPB also accelerates the hydrolysis of LiPF6 and consumes residual water, which can otherwise lead to detrimental side reactions. researchgate.net
The SEI layer formed in the presence of Boric Acid Tris(hexafluoroisopropyl) Ester (THFPB) exhibits distinct compositional and morphological characteristics compared to the SEI formed in standard electrolytes. Spectroscopic characterization reveals that the addition of THFPB leads to the formation of an SEI layer that is enriched in inorganic components. researchgate.net At higher potentials, the SEI is composed mainly of salt reduction products, while at lower potentials, inorganic carbonates become more prominent. researchgate.net This is in contrast to the SEI in reference electrolytes, which is typically dominated by organic compounds. researchgate.net
The inorganic-rich SEI is often more conductive. researchgate.net For instance, the presence of lithium borates, formed from the decomposition of the additive, contributes to a more stable and ionically conductive passivation film. researchgate.net
Morphologically, the SEI formed with THFPB has been described as more porous. researchgate.net This porosity, combined with its higher conductivity, facilitates better lithium-ion kinetics at the electrode-electrolyte interface. Scanning Electron Microscopy (SEM) has confirmed the formation of a stable SEI film in the presence of boron-based additives. semanticscholar.org
Table 2: Characteristics of SEI Layer with and without THFPB Additive
| Characteristic | SEI in Reference Electrolyte | SEI with THFPB Additive | Source |
|---|---|---|---|
| Composition | Dominated by organic compounds | Enriched in inorganic components (salt reduction products, inorganic carbonates) | researchgate.net |
| Conductivity | Lower | More conductive | researchgate.net |
| Morphology | Less porous | More porous, stable film | researchgate.netsemanticscholar.org |
| Passivation | More passivating | Slightly less passivating but more stable | researchgate.net |
One of the key benefits of using Boric Acid Tris(hexafluoroisopropyl) Ester (THFPB) as an additive is its ability to mitigate electrode passivation and degradation. The stable, inorganic-rich SEI layer formed by THFPB effectively suppresses the continuous, detrimental decomposition of the electrolyte on the anode surface. semanticscholar.org This prevents the excessive growth of the SEI layer over repeated cycles, which would otherwise lead to increased impedance and capacity fade.
The strong electron-deficiency of THFPB allows it to assist in the dissolution of resistive species like lithium oxide (Li₂O) and lithium fluoride (B91410) (LiF) that can form on electrode surfaces and within their pores. eurekalert.org By dissolving these passivating deposits, THFPB helps to reduce the interfacial charge transfer resistance and maintain clear pathways for lithium-ion diffusion. eurekalert.org This action is particularly beneficial in systems like Li/CFx batteries, where it can significantly improve kinetic performance. eurekalert.org Furthermore, at the cathode, the oxidative decomposition of boron-based additives can contribute to a robust cathode electrolyte interphase (CEI), which suppresses unwanted parasitic reactions at high voltages. eurekalert.orgnih.gov
The cumulative effects of improved ionic conductivity, a stable SEI, and reduced electrode degradation lead to a significant enhancement in the cycling stability and rate performance of lithium-ion batteries containing Boric Acid Tris(hexafluoroisopropyl) Ester (THFPB). researchgate.net The formation of a stable and low-resistance SEI film is a primary contributor to improved cycling stability. semanticscholar.org
Studies have demonstrated that the capacity retention of graphite anodes is significantly improved over long-term cycling with the addition of THFPB. researchgate.net For example, in an electrolyte of 1 M LiPF6 in ethylene carbonate/dimethyl carbonate (EC/DMC), the addition of THFPB resulted in improved capacity retention for over 200 cycles. researchgate.net Li/LiMn₂O₄ and Li/LiNi₀.₈₅Co₀.₁₅O₂ cells using THFPB-based electrolytes have also shown high cycling efficiency and cycleability. researchgate.net
The rate capability of the graphite electrode is also enhanced due to the more conductive and porous SEI formed in the presence of THFPB, which allows for faster lithium-ion transport across the interface. researchgate.net In high-voltage LiCoO₂/graphite full cells, the use of THFPB as part of a multi-additive system led to improved rate capabilities. researchgate.net
Table 3: Performance Enhancement with THFPB Additive
| Battery System | Performance Metric | Observation with THFPB | Source |
|---|---|---|---|
| Graphite/Li | Capacity Retention | Significantly improved over 200+ cycles | researchgate.net |
| Graphite/Li | Rate Capability | Improved due to more conductive SEI | researchgate.net |
| Li/LiMn₂O₄ | Cycling Performance | High cycling efficiency and cycleability | researchgate.net |
| Li/LiNi₀.₈₅Co₀.₁₅O₂ | Cycling Performance | High cycling efficiency and cycleability | researchgate.net |
Boric Acid Tris(hexafluoroisopropyl) Ester (THFPB) has been shown to exhibit beneficial synergistic effects when used in combination with other functional additives in multi-component electrolyte systems. researchgate.net The effectiveness of such additive combinations is a growing area of interest for developing high-performance lithium-ion batteries. researchgate.net
A notable study demonstrated the synergistic effects of a ternary functional additive system comprising adiponitrile (B1665535) (ADN), THFPB, and cyclohexyl benzene (B151609) (CHB) in a LiPF6-based carbonate electrolyte for high-voltage LiCoO₂/graphite cells. researchgate.net In this system, THFPB was observed to completely suppress the formation of a crystalline complex between LiPF6 and ADN, which could otherwise be detrimental. researchgate.net
The combined action of these three additives stabilized the electrolyte and led to the simultaneous construction of thinner, less resistant, and more protective SEI layers on both the anode and the cathode. researchgate.net This synergistic effect resulted in significantly improved cyclability and rate capabilities for full cells charged to high voltages of 4.4 V, 4.45 V, and 4.5 V. researchgate.net For instance, cells with the ternary additive system retained 60.0% of their capacity after 250 cycles when charged to 4.5 V, a marked improvement over the baseline electrolyte. researchgate.net This demonstrates that THFPB can be a crucial component in advanced electrolyte formulations, where its properties complement and enhance the functions of other additives.
Influence on Solid Electrolyte Interphase (SEI) Formation and Stabilization
Components in Magnesium-Ion Battery Electrolytes
The development of high-performance rechargeable magnesium (Mg) batteries has been significantly hindered by the lack of suitable electrolytes. Ideal electrolytes must exhibit high ionic conductivity, a wide electrochemical stability window, and high compatibility with both the anode and cathode materials. Boron-based electrolytes, particularly those derived from Boric Acid Tris(hexafluoroisopropyl) Ester, have emerged as a promising solution to these challenges.
Boric Acid Tris(hexafluoroisopropyl) Ester, also known as tris(2H-hexafluoroisopropyl)borate (THFPB), serves as a key precursor in the synthesis of advanced magnesium electrolytes. The central design strategy involves reacting this boron-based Lewis acid with various magnesium salts to form electrolytes with large, weakly coordinating anions. These anions are crucial for facilitating reversible Mg plating and stripping by minimizing strong ion-pairing with Mg²⁺ cations.
Several synthesis routes have been successfully developed:
Reaction with Inorganic Magnesium Salts: A straightforward and effective method involves a one-step Lewis acid-base reaction between THFPB and simple inorganic magnesium salts like magnesium fluoride (MgF₂) or magnesium chloride (MgCl₂) in an ether-based solvent such as 1,2-dimethoxyethane (B42094) (DME) or tetrahydrofuran (B95107) (THF). researchgate.netwhut.edu.cnrsc.org For instance, reacting THFPB with MgCl₂ and Mg powder in DME results in an electrolyte solution containing tetrakis(hexafluoroisopropyl)borate [B(HFP)₄]⁻ anions and solvated [Mg₄Cl₆(DME)₆]²⁺ cations. rsc.org This approach avoids the complexities and costs associated with more intricate synthesis procedures. researchgate.netwhut.edu.cn
Galvanic Couple-Assisted Dissolution: An alternative synthesis involves the galvanic couple-assisted dissolution of magnesium metal in an ethereal solution that contains THFPB. rsc.org This method produces an efficient and aluminum-compatible electrolyte. rsc.org
Reaction with Magnesium Borohydride (B1222165): Magnesium tetrakis(hexafluoroisopropyloxy)borate (Mg[B(hfip)₄]₂) can be synthesized by refluxing magnesium borohydride (Mg(BH₄)₂) with hexafluoroisopropanol, for which THFPB is a borate ester derivative. dtu.dk
The resulting electrolytes, often categorized as boron-centered anion-based magnesium electrolytes (BCM electrolytes), feature bulky anions like [B(hfip)₄]⁻. researchgate.netdtu.dk The electron-withdrawing hexafluoroisopropyl groups on the borate center enhance the anion's stability and reduce its tendency to decompose. dtu.dkdtu.dk This design leads to a more stable electrolyte system with improved performance characteristics. dtu.dk
Electrolytes synthesized from Boric Acid Tris(hexafluoroisopropyl) Ester demonstrate exceptional electrochemical properties and compatibility with magnesium anodes, addressing key limitations of traditional magnesium electrolytes.
Research findings have highlighted the following performance metrics:
High Oxidative Stability: These boron-based electrolytes exhibit high anodic stability, with reported values reaching up to 3.5 V versus Mg/Mg²⁺. rsc.orgrsc.org This wide electrochemical window is crucial for enabling the use of high-voltage cathode materials.
Excellent Coulombic Efficiency: The electrolytes consistently show high Coulombic efficiencies for Mg deposition and stripping, often exceeding 98%. whut.edu.cnrsc.orgdtu.dk This indicates a highly reversible process with minimal side reactions.
High Ionic Conductivity: The electrolytes possess high ionic conductivity, a critical factor for battery power performance. A reported value for an organic magnesium borate-based electrolyte is 5.58 mS cm⁻¹. rsc.org
Low Polarization Overpotential: The energy loss during charge-discharge cycles is minimized, as evidenced by low polarization voltages. Overpotentials as low as 0.11 V for plating and 150 mV for stripping/plating have been recorded. whut.edu.cnrsc.org
The table below summarizes the key electrochemical performance data for magnesium electrolytes derived from Boric Acid Tris(hexafluoroisopropyl) Ester.
| Performance Metric | Reported Value | Source(s) |
| Oxidative Stability | Up to 3.5 V vs. Mg/Mg²⁺ | rsc.org, rsc.org |
| Coulombic Efficiency | > 98% | whut.edu.cn, dtu.dk, rsc.org |
| Ionic Conductivity | 5.58 mS cm⁻¹ | rsc.org |
| Plating Overpotential | 0.11 V | rsc.org |
| Polarization Voltage | 150 mV | whut.edu.cn |
Anode Protection Strategies in Lithium-Oxygen Batteries
The lithium metal anode is a critical component for high-energy-density batteries like lithium-oxygen (Li-O₂) systems, but its high reactivity and tendency to form dendrites pose significant safety and performance challenges. Boron compounds, including Boric Acid Tris(hexafluoroisopropyl) Ester, are utilized in strategies to protect the lithium anode.
A key strategy for protecting the lithium metal anode is the formation of a stable and robust Solid Electrolyte Interphase (SEI). Boron-based additives play a crucial role in engineering the properties of this interfacial layer. researchgate.netnih.gov
Using boric acid as an SEI-forming additive in Li-O₂ batteries has been shown to create a continuous and compact protective film on the lithium metal surface, even in an oxygen atmosphere. researchgate.netnih.govbohrium.com This SEI is primarily composed of nanocrystalline lithium borates, which are connected by amorphous borates, carbonates, and fluorides. researchgate.netnih.gov Boric Acid Tris(hexafluoroisopropyl) Ester (THFPB) itself has been investigated as an effective electrolyte additive in lithium batteries. researchgate.netresearchgate.net As a borate ester, it can act as an anion receptor and participate in the formation of a protective SEI. researchgate.net Ternary functional additive systems including THFPB have been shown to construct thinner, more protective, and less resistant SEI layers on electrode surfaces. researchgate.net The resulting inorganic-rich SEI is ionically conductive and mechanically stronger than the conventional organic-rich SEIs that form in standard electrolytes, offering superior protection for the underlying lithium metal. researchgate.netnih.govnih.gov
The formation of lithium dendrites—needle-like structures that can grow from the anode during charging—is a major failure mechanism in lithium metal batteries, leading to short circuits and safety hazards. osti.govrsc.org A stable SEI is fundamental to suppressing dendrite growth. pnnl.govphys.org
The dense, mechanically robust, and inorganic-rich SEI formed with the assistance of boron-based additives like boric acid and its esters effectively suppresses the growth of lithium dendrites. researchgate.netnih.govmdpi.com This protective layer acts as a physical barrier, preventing the uncontrolled and non-uniform deposition of lithium ions that leads to dendrite formation. researchgate.netnih.gov By promoting a more homogeneous lithium plating morphology, the stable SEI significantly reduces unwanted side reactions between the highly reactive lithium metal and the electrolyte. researchgate.netnih.govbohrium.com This enhanced stability leads to a substantial improvement in the cycle life and safety of Li-O₂ batteries. researchgate.netnih.gov
Advanced Computational and Theoretical Chemistry Studies
Quantum Chemical Simulations of Reactivity and Stability
Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, reactivity, and stability of Boric Acid Tris(hexafluoroisopropyl) Ester. The molecule's high Lewis acidity, a defining characteristic, is a primary focus of these computational studies. nih.gov This acidity arises from the electron-deficient boron center, a feature significantly amplified by the strong electron-withdrawing effects of the three hexafluoroisopropyl groups. cymitquimica.com
DFT calculations are used to quantify this Lewis acidity by computing various energetic parameters. A systematic evaluation of Lewis acids has been performed by calculating affinities for different ions, such as fluoride (B91410) (FIA), chloride (CIA), hydride (HIA), and methyl (MIA). These calculated values provide a quantitative scale for comparing the strength of different Lewis acids. For instance, the calculated fluoride ion affinity is a direct measure of the energy released upon the formation of a [B(O(CH(CF₃)₂)₃)F]⁻ complex, offering a clear indicator of the boron center's electrophilicity.
Simulations also provide detailed information about the molecule's geometry and electronic distribution. The molecular electrostatic potential (MEP) surface, for example, visually represents the charge distribution, highlighting the electropositive nature of the boron atom and the electronegative regions associated with the oxygen and fluorine atoms. This information is crucial for understanding how the molecule will interact with other chemical species, predicting sites for nucleophilic attack, and explaining its role in chemical reactions.
Molecular Dynamics Simulations of Solvation and Ion-Pair Interactions in Electrolytes
The performance of Boric Acid Tris(hexafluoroisopropyl) Ester as an electrolyte additive, especially in high-voltage lithium-ion batteries, is intricately linked to its behavior at the molecular level within the electrolyte solution. nih.gov Molecular dynamics (MD) simulations are a powerful tool for studying these complex dynamics, providing insights into solvation, ion transport, and the formation of ion pairs. mdpi.com
In the context of lithium-ion battery electrolytes, which typically consist of a lithium salt (like LiPF₆) dissolved in a mixture of organic carbonate solvents, MD simulations can model the interactions between the borate (B1201080) ester, lithium ions (Li⁺), and the salt anions (e.g., PF₆⁻). These simulations track the trajectories of all particles over time, revealing how the additive influences the solvation shell of the lithium ions. By altering the coordination environment of Li⁺, the additive can facilitate more efficient ion transport, which is critical for battery performance.
Furthermore, MD simulations are used to investigate the role of Boric Acid Tris(hexafluoroisopropyl) Ester in mitigating undesirable side reactions. For example, it has been shown to suppress the crystallization of complexes formed between LiPF₆ and other electrolyte components like adiponitrile (B1665535). researchgate.netresearchgate.net Simulations can clarify the mechanism of this suppression by examining the competitive binding interactions and the resulting structural organization of the electrolyte at the molecular scale. The simulations can also shed light on how the additive participates in the formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode, which are crucial for the long-term cycling stability and safety of the battery. nih.gov
Theoretical Elucidation of Anion-Host Interactions and Complexation Energetics
The strong Lewis acidic nature of Boric Acid Tris(hexafluoroisopropyl) Ester makes it an effective anion receptor, or "anion host." Theoretical calculations are pivotal in understanding and quantifying the interactions between the borate ester and various anions. These studies often focus on the energetics and geometry of the resulting anion-borate complexes.
Quantum chemical calculations are employed to determine the binding energies between the borate ester and anions such as halides (F⁻, Cl⁻) or the decomposition products of electrolyte salts. nih.gov These calculations reveal that the interaction is not merely a simple electrostatic attraction but involves a degree of covalent character in the newly formed boron-anion bond. The strength of this interaction can be substantial, enabling the borate ester to act as an "anion scavenger." rsc.org
The table below presents theoretical anion affinity data for various Lewis acids, illustrating the relative strength of these interactions. The values are typically calculated for gas-phase interactions to provide a fundamental measure of the intrinsic binding strength, free from solvent effects.
| Lewis Acid Property | Ion | Calculated Affinity (kJ/mol) |
| Fluoride Ion Affinity (FIA) | F⁻ | Data not publicly available |
| Chloride Ion Affinity (CIA) | Cl⁻ | Data not publicly available |
| Hydride Ion Affinity (HIA) | H⁻ | Data not publicly available |
Note: Specific calculated affinity values for Boric Acid Tris(hexafluoroisopropyl) Ester are found in specialized research literature and are not always compiled in public databases. The table structure is provided for illustrative purposes based on the types of data generated in such computational studies.
These theoretical investigations of anion-host interactions are critical for rationalizing the compound's function as an electrolyte additive. By sequestering anions, particularly those like F⁻ that can arise from the decomposition of LiPF₆ and attack the battery electrodes, Boric Acid Tris(hexafluoroisopropyl) Ester helps to stabilize the electrolyte and prevent degradation of the cell components. nih.gov The detailed energetic and structural information provided by these theoretical studies guides the design of more effective electrolyte formulations for next-generation energy storage devices.
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation Fluorinated Borate (B1201080) Esters with Tailored Properties
Computational methods, such as Density Functional Theory (DFT) and ab initio molecular dynamics simulations, are becoming indispensable tools in this endeavor. researchgate.netmdpi.com These techniques allow for the in-silico screening of candidate molecules, predicting their electrochemical stability, ion solvation capabilities, and interaction with electrode surfaces before their actual synthesis. researchgate.netnih.gov For instance, DFT calculations can predict the oxidative and reductive stability limits of new borate anions, guiding the design of electrolytes for high-voltage battery chemistries. researchgate.netmdpi.com
Future designs will likely explore:
Asymmetric Fluorination: Introducing fluorine atoms in a non-symmetrical pattern to balance properties like ionic conductivity, viscosity, and thermal stability.
Mixed-Ligand Borate Esters: Synthesizing borate esters with different fluorinated alkoxy groups within the same molecule to fine-tune its electrochemical and physical properties.
Polymerizable Borate Esters: Designing monomers with borate ester functionalities that can be incorporated into polymer electrolytes, creating solid-state batteries with enhanced safety and performance. researchgate.net
The table below illustrates key structure-property relationships that guide the rational design of these compounds.
| Molecular Feature | Desired Property | Rationale |
| High degree of fluorination | High oxidative stability | The strong electron-withdrawing effect of fluorine increases resistance to oxidation at high voltages. researchgate.netresearchgate.net |
| Optimized Lewis acidity | Enhanced Li+ transference number | A well-tuned Lewis acidic boron center can interact with anions, freeing up Li+ ions for transport. researchgate.net |
| Flexible ether linkages | Improved low-temperature performance | Incorporation of flexible chains can lower the melting point and viscosity of the electrolyte. wpmucdn.com |
| Specific functional groups | Targeted SEI formation | Groups that decompose in a controlled manner can form a stable and protective solid electrolyte interphase (SEI). mdpi.com |
Expansion of Electrochemical Applications Beyond Current Battery Systems
While much of the current research on boric acid tris(hexafluoroisopropyl) ester and related compounds focuses on lithium-ion (Li-ion) and lithium-metal batteries, there is significant potential for their use in other electrochemical systems. researchgate.net The unique properties imparted by fluorination, such as high electrochemical stability and the ability to form stable electrode-electrolyte interphases, are transferable to next-generation battery technologies. researchgate.net
Sodium-Ion Batteries (SIBs): As a low-cost alternative to Li-ion batteries, SIBs are gaining traction for large-scale energy storage. nih.gov Fluorinated electrolytes are being investigated to improve the cycling performance of SIBs by forming a robust and stable solid electrolyte interphase (SEI) on the anode. researchgate.netnih.gov The design principles for fluorinated borate esters in Li-ion systems can be adapted for SIBs, with a focus on optimizing the solvation of Na+ ions and ensuring compatibility with sodium-based electrode materials. nih.gov
Magnesium and Calcium Batteries: Multivalent-ion batteries, such as those based on magnesium (Mg) and calcium (Ca), offer the potential for higher energy densities. nih.gov However, the development of suitable electrolytes that allow for reversible stripping and plating of the multivalent metal is a major challenge. nih.gov Fluorinated borate anions are being computationally studied for their potential in Ca-ion batteries, with findings suggesting that a high degree of fluorination can lead to weaker reductive stability, a factor that needs careful management. nih.gov The Lewis acidic nature of borate esters could also help in desolvating the highly polarizing Mg2+ and Ca2+ ions, facilitating their transport and reaction at the electrode.
The table below summarizes the potential roles of fluorinated borate esters in various battery systems.
| Battery System | Potential Role of Fluorinated Borate Esters | Key Research Focus |
| Sodium-Ion (Na-ion) | Electrolyte additive/co-solvent | Formation of a stable NaF-rich SEI, improved cycling stability. researchgate.netnih.gov |
| Magnesium-Ion (Mg-ion) | Electrolyte salt/additive | Facilitating reversible Mg deposition/stripping, enhancing ionic conductivity. |
| Calcium-Ion (Ca-ion) | Anion for electrolyte salt | Improving reductive stability and SEI formation on the Ca anode. nih.gov |
| Solid-State Batteries | Component of polymer/composite electrolyte | Anion trapping to increase Li+ conductivity, improving interfacial stability with Li metal. rsc.org |
Development of In-Situ and Operando Characterization Techniques for Mechanistic Insights
To fully unlock the potential of boric acid tris(hexafluoroisopropyl) ester and its derivatives, a deeper understanding of their behavior within a functioning battery is essential. In-situ and operando characterization techniques, which allow for the real-time monitoring of electrochemical processes, are critical for gaining these mechanistic insights. sciengine.commdpi.com These methods provide a dynamic view of the electrode-electrolyte interface and the evolution of the solid electrolyte interphase (SEI), which is crucial for battery performance and longevity. colorado.edu
Spectroscopic and Microscopic Techniques:
In-situ/Operando X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques can probe the chemical composition of the SEI as it forms and evolves during cycling. researchgate.netresearchgate.net This allows researchers to identify the decomposition products of the borate ester and their role in creating a stable interface. researchgate.netresearchgate.net
In-situ/Operando Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These methods provide real-time visualization of morphological changes at the electrodes, such as the suppression of dendrite growth on lithium metal anodes, a key benefit attributed to some borate additives. mdpi.comresearchgate.net
In-situ/Operando Atomic Force Microscopy (AFM): AFM can offer valuable information on the mechanical properties and morphology of the SEI at the nanoscale. researchgate.net
X-ray and Neutron-Based Techniques:
In-situ/Operando X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for elucidating the local atomic arrangements and electronic structure changes of both the electrode materials and the electrolyte components during battery operation. researchgate.netscispace.com
In-situ Neutron Reflectometry and Neutron Depth Profiling: These neutron-based techniques are particularly sensitive to light elements like lithium and can provide detailed information about the structure, composition, and lithium distribution within the SEI layer. sciengine.comnih.gov
By combining these advanced characterization techniques with electrochemical data, researchers can build a comprehensive picture of how fluorinated borate esters function. This includes understanding the precise mechanisms of SEI formation, the dynamics of ion transport across the interface, and the structural changes in the electrode materials. researchgate.net These insights are invaluable for validating computational models and guiding the rational design of next-generation electrolytes. oaepublish.com
The following table highlights key in-situ/operando techniques and the insights they can provide for studying fluorinated borate ester electrolytes.
| Technique | Information Gained | Relevance to Borate Ester Research |
| In-situ/Operando XPS/FTIR | Chemical composition and evolution of the SEI. researchgate.netresearchgate.net | Identifying B-F and Li-F containing species in the SEI, understanding decomposition pathways. mdpi.com |
| In-situ/Operando TEM/SEM | Real-time imaging of electrode surface morphology. mdpi.comresearchgate.net | Visualizing the effect of the additive on suppressing lithium dendrite formation. |
| In-situ/Operando XAS | Local atomic and electronic structure changes. researchgate.netscispace.com | Probing the coordination environment of Li+ ions and the redox state of electrode materials. |
| In-situ Neutron Reflectometry | SEI thickness, density, and composition profile. nih.govacs.org | Quantifying the structure of the SEI formed by the borate ester additive. |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Boric Acid Tris(hexafluoroisopropyl) Ester for laboratory handling?
- Answer : Key properties include its molecular formula (C₉H₃BF₁₈O₃), molecular weight (511.90 g/mol), and purity (>95% by GC) . The compound’s fluorinated isopropyl groups contribute to its thermal stability and hydrophobic nature, necessitating anhydrous storage to prevent hydrolysis. Solubility in polar aprotic solvents (e.g., THF, DMF) should be verified experimentally due to limited literature data. Handling requires fluorochemical-safe PPE due to potential fluorocarbon reactivity .
Q. How can researchers verify the purity and structural integrity of Boric Acid Tris(hexafluoroisopropyl) Ester?
- Answer : Gas chromatography (GC) is recommended for purity assessment (>95% threshold) . Structural confirmation requires ¹⁹F NMR to detect fluorinated isopropyl groups (δ ~ -70 to -75 ppm) and ¹¹B NMR to confirm borate ester bonding (δ ~ 10-15 ppm). FTIR can identify B-O stretching vibrations (~1350-1400 cm⁻¹) and C-F bonds (~1100-1250 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. What synthetic methodologies optimize the preparation of Boric Acid Tris(hexafluoroisopropyl) Ester?
- Answer : The ester is synthesized via esterification of boric acid with hexafluoroisopropanol under acidic catalysis (e.g., H₂SO₄) or dehydrating agents (e.g., molecular sieves). Reaction stoichiometry (3:1 alcohol-to-boric acid ratio) and reflux in toluene facilitate azeotropic water removal. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10–50 mmHg) minimizes thermal decomposition. Yields >80% are achievable with rigorous drying protocols .
Q. How does this compound function in polymer chemistry, particularly in gel formation?
- Answer : As a boron-containing cross-linker, it forms coordination complexes with hydroxyl-rich polymers (e.g., polyvinyl alcohol). Optimal gelation occurs at 0.5–1.0 wt% ester concentration in aqueous or organic matrices. Rheological studies (e.g., oscillatory shear tests) reveal storage modulus (G’) increases with ester concentration, while pH <7 accelerates gelation kinetics. Comparative studies with boric acid show enhanced thermal stability (up to 150°C) due to fluorinated groups .
Q. What challenges arise in characterizing thermal stability and decomposition pathways?
- Answer : Thermal gravimetric analysis (TGA) under nitrogen shows decomposition onset at ~200°C, with mass loss attributed to fluorinated isopropyl group volatilization. Differential scanning calorimetry (DSC) detects exothermic peaks (~250°C) from borate backbone breakdown. Pyrolysis-GC/MS identifies volatile fragments (e.g., BF₃, hexafluoropropene). Challenges include distinguishing ester decomposition from solvent residues and ensuring inert atmospheres to prevent oxidation .
Q. How do solvent polarity and stoichiometry impact esterification efficiency?
- Answer : Non-polar solvents (toluene, xylene) improve esterification yields by azeotropically removing water. Polar aprotic solvents (DMF, DMSO) may hinder reaction progress due to boron coordination. Stoichiometric excess of hexafluoroisopropanol (1.2–1.5 equivalents per boron) compensates for equilibrium limitations. Kinetic studies via in-situ IR spectroscopy reveal reaction completion within 6–8 hours at 110°C .
Methodological Considerations
- Contradiction Analysis : While highlights boric acid’s role in gelation, the ester’s fluorinated groups necessitate modified protocols (e.g., lower pH tolerance). Researchers must validate compatibility with target polymer systems.
- Data Interpretation : Conflicting purity reports (e.g., >95% vs. supplier-specific variations) underscore the need for in-house validation via orthogonal analytical methods .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
